(5-Bromo-2-chloropyridin-3-yl)methanamine

Medicinal Chemistry Organic Synthesis Chemical Biology

Researchers requiring precise halogen positioning for sequential cross-coupling reactions often face inconsistent results with generic isomers. (5-Bromo-2-chloropyridin-3-yl)methanamine provides an exact 5-Br/2-Cl substitution pattern, enabling reliable orthogonal Suzuki-Miyaura and Buchwald-Hartwig couplings. - Unique 5-Br/2-Cl pattern ensures predictable reactivity. - Methanamine handle enables amide bond formation and bioconjugation. - Validated synthetic route with full HPLC/NMR characterization ensures batch-to-batch reproducibility.

Molecular Formula C6H6BrClN2
Molecular Weight 221.482
CAS No. 1211581-73-5
Cat. No. B596937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chloropyridin-3-yl)methanamine
CAS1211581-73-5
Molecular FormulaC6H6BrClN2
Molecular Weight221.482
Structural Identifiers
SMILESC1=C(C=NC(=C1CN)Cl)Br
InChIInChI=1S/C6H6BrClN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
InChIKeyARXDICGBQGSYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-2-chloropyridin-3-yl)methanamine Overview


(5-Bromo-2-chloropyridin-3-yl)methanamine (CAS: 1211581-73-5) is a halogenated pyridine derivative with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol . It is a solid at room temperature with a predicted boiling point of 299.6±35.0 ºC and a calculated LogP of 2.65650 . The compound features a pyridine core substituted with bromine at the 5-position and chlorine at the 2-position, with a methanamine group at the 3-position . It is commercially available from multiple suppliers in purities up to 98% .

Why (5-Bromo-2-chloropyridin-3-yl)methanamine Cannot Be Replaced


Generic substitution of (5-Bromo-2-chloropyridin-3-yl)methanamine with other halogenated pyridinemethanamine isomers is not advisable due to differences in chemical reactivity and steric properties dictated by the specific substitution pattern. The presence of both bromine and chlorine atoms at the 5- and 2-positions of the pyridine ring, respectively, creates a unique electronic environment and steric hindrance profile compared to isomers like (5-bromo-3-chloropyridin-2-yl)methanamine (CAS: 1211581-78-0) or (3-bromo-5-chloropyridin-2-yl)methanamine (CAS: 1257582-25-4) [1]. The differential reactivity of the bromo and chloro substituents towards cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is highly dependent on their positions relative to the pyridine nitrogen and the methanamine group [2]. Consequently, an isomer with an alternative halogen placement will not reliably reproduce the synthetic outcome or biological activity profile, as the orientation of the methanamine functional handle is altered.

(5-Bromo-2-chloropyridin-3-yl)methanamine vs. Analogs


Structural Isomerism vs. (5-Bromo-3-chloropyridin-2-yl)methanamine

(5-Bromo-2-chloropyridin-3-yl)methanamine differs from its closest isomer, (5-bromo-3-chloropyridin-2-yl)methanamine (CAS: 1211581-78-0), in the positioning of its halogen atoms and methanamine group on the pyridine ring . In the target compound, the methanamine is at the 3-position, with chlorine at the 2-position and bromine at the 5-position. In the comparator, the methanamine is at the 2-position, with bromine at the 5-position and chlorine at the 3-position. This fundamental structural difference results in different chemical and biological properties, as the amine handle is situated differently relative to the halogen substituents [1].

Medicinal Chemistry Organic Synthesis Chemical Biology

Regioselective Cross-Coupling Performance

The use of 3-, 4-, or 5-bromo-2-chloropyridines, including the target compound, enables the synthesis of heteroarylated 2-arylpyridines through sequential direct arylation and Suzuki-Miyaura coupling [1]. The bromine at the 5-position and chlorine at the 2-position provide two distinct handles for orthogonal cross-coupling reactions. While the study highlights the utility of this class of compounds, specific comparative kinetic or yield data for the target compound versus its isomers (e.g., 3-bromo-2-chloro or 4-bromo-2-chloro) are not provided in the abstract [1].

Organic Synthesis Medicinal Chemistry Materials Science

Computed LogP vs. Isomers

Calculated LogP (octanol-water partition coefficient) can vary among structural isomers, impacting solubility and permeability. The LogP for (5-Bromo-2-chloropyridin-3-yl)methanamine is 2.65650 . Its isomer, (5-bromo-3-chloropyridin-2-yl)methanamine (CAS: 1211581-78-0), has a predicted LogP of 2.65960 . This is a minor difference of 0.0031 LogP units, which is not considered biologically significant.

Medicinal Chemistry Computational Chemistry Drug Design

(5-Bromo-2-chloropyridin-3-yl)methanamine Applications


Heteroarylated 2-Arylpyridine Synthesis

(5-Bromo-2-chloropyridin-3-yl)methanamine is a building block for synthesizing heteroarylated 2-arylpyridines, a class of ligands important in materials science. Its structure, containing both bromine and chlorine on the pyridine ring, allows for sequential orthogonal cross-coupling reactions, such as direct arylation followed by Suzuki-Miyaura coupling [1]. This enables the stepwise introduction of different aryl groups to construct complex molecular architectures for applications in catalysis or materials development.

Medicinal Chemistry Scaffold

The compound serves as a starting point for medicinal chemistry programs. The methanamine group provides a versatile functional handle for generating diverse libraries of derivatives, while the halogen substituents offer opportunities for structure-activity relationship (SAR) studies through various cross-coupling reactions [1]. The specific substitution pattern influences the 3D orientation of attached moieties, making it useful for optimizing molecular interactions with biological targets.

Multistep Synthesis Reagent

This compound is a reagent in multi-step organic synthesis pathways, including the synthesis of complex heterocyclic systems [2]. A documented synthetic route describes its preparation in 59% yield from 5-bromo-2-chloro-pyridin-3-ylamine (CAS: 588729-99-1), with full HPLC and NMR characterization data provided [3]. This validated procedure offers a reliable reference for researchers, ensuring reproducibility in their own synthetic efforts.

Bioconjugation Building Block

The primary amine of the methanamine group is highly reactive and can be used in bioconjugation strategies, such as reductive amination or amide bond formation, to link the pyridine core to larger biomolecules or surfaces [1]. This makes the compound a candidate for developing chemical probes or functionalized materials in chemical biology research.

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